6-Prenylsakuranetin
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Overview
Description
6-Prenylsakuranetin is a naturally occurring flavonoid compound, specifically a prenylated derivative of sakuranetin. It is found in various plants, including the leaves of Oryza sativa L. (rice). This compound is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Prenylsakuranetin typically involves the prenylation of sakuranetin. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, such as the use of engineered microorganisms. For instance, Saccharomyces cerevisiae can be genetically modified to produce sakuranetin, which can then be prenylated to form this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Prenylsakuranetin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Prenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Prenyl bromide in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various prenylated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Prenylsakuranetin involves multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Sakuranetin: The non-prenylated parent compound.
Naringenin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Hesperetin: A flavonoid with comparable pharmacological activities.
Uniqueness: 6-Prenylsakuranetin is unique due to its prenyl group, which enhances its lipophilicity and bioavailability compared to non-prenylated flavonoids. This structural modification also contributes to its enhanced biological activities, making it a more potent compound in various applications .
Biological Activity
6-Prenylsakuranetin is a naturally occurring flavonoid, specifically a prenylated derivative of sakuranetin, primarily found in the leaves of Oryza sativa L. (rice). This compound has garnered attention for its diverse biological activities, including antioxidant , anti-inflammatory , and anticancer properties. Its unique chemical structure enhances its lipophilicity and bioavailability compared to non-prenylated flavonoids, making it a potent candidate for various therapeutic applications.
Antioxidant Activity
This compound exhibits significant antioxidant properties. It scavenges free radicals and upregulates the expression of antioxidant enzymes, which helps protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Activity
This compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, particularly cyclooxygenase-2 (COX-2). By modulating inflammatory pathways, this compound can potentially alleviate conditions characterized by chronic inflammation.
Anticancer Activity
Research indicates that this compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. Its mechanism involves targeting multiple molecular pathways, making it a promising candidate for cancer therapy.
The biological activities of this compound can be attributed to its interactions with various molecular targets:
- Antioxidant Mechanism : Scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
- Anti-inflammatory Mechanism : Inhibition of COX-2 and reduction of pro-inflammatory cytokines.
- Anticancer Mechanism : Induction of apoptosis through caspase activation and inhibition of cell cycle progression.
Comparative Analysis with Related Compounds
Compound | Structure Type | Key Activities | Unique Features |
---|---|---|---|
This compound | Prenylated flavonoid | Antioxidant, anti-inflammatory, anticancer | Enhanced bioavailability due to prenylation |
Sakuranetin | Non-prenylated flavonoid | Antioxidant | Lower potency compared to prenylated forms |
Naringenin | Non-prenylated flavonoid | Antioxidant, anti-inflammatory | Similar activities but less lipophilic |
Hesperetin | Non-prenylated flavonoid | Antioxidant, anti-inflammatory | Comparable pharmacological activities |
Study on Antimicrobial Activity
A study highlighted the antimicrobial potential of prenylated flavonoids, including this compound. Compounds with prenyl groups showed enhanced inhibitory activity against human pathogenic fungi and bacteria such as Staphylococcus aureus MRSA. The structural requirements for this activity included specific hydroxyl substitutions alongside prenylation at C-6 or C-8 .
Clinical Relevance
Research focusing on the anticancer properties of this compound demonstrated its effectiveness in inducing apoptosis in various cancer cell lines. In vitro studies revealed that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis .
Pharmacological Applications
Due to its diverse biological activities, this compound is being explored for its potential use in pharmaceuticals targeting oxidative stress-related diseases, inflammatory conditions, and cancer therapy. Its application in cosmetics is also noted for its antioxidant properties that help protect skin from oxidative damage.
Properties
Molecular Formula |
C21H22O5 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-9-15-18(25-3)11-19-20(21(15)24)16(23)10-17(26-19)13-5-7-14(22)8-6-13/h4-8,11,17,22,24H,9-10H2,1-3H3/t17-/m0/s1 |
InChI Key |
PMQBKFKEJGCJIK-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)OC)C |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)OC)C |
Origin of Product |
United States |
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